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molecular formula C12H15N3O2 B8737988 tert-butyl N-(2-cyano-6-methylpyridin-4-yl)carbamate

tert-butyl N-(2-cyano-6-methylpyridin-4-yl)carbamate

Cat. No. B8737988
M. Wt: 233.27 g/mol
InChI Key: IGHJXFNVMDSUHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08552022B2

Procedure details

tert-butyl (2-chloro-6-methylpyridin-4-yl)carbamate (220 mg, 0.91 mmol) from Step 2 of this example, palladium (II) trifluoroacetate (13 mg, 0.039 mmol), zinc dust (11.3 mg, 0.17 mmol), me-2-(di-t-butylphosphino)-1H-binaphthyl (32 mg, 0.08 mmol), zinc cyanide (59.6 mg, 0.51 mmol) was added dimethylacetamide (4.8 mL) in a flask (flame-dried) and evacuated and back-filled with N2 (3×). The reaction was heated to 95° C. for 30 min, cooled to room temperature. Water (50 mL) was added, extracted with ethyl acetate (50 mL), second wash with brine (50 mL). The organic phase was dried by magnesium sulfate and filtered through silica gel pad (1 inch deep), concentrated and purified by column chromatography through a 40 gram RediSep Rf™ silica gel cartridge eluting with 18% ethyl acetate/hexanes to give the title compounds as a white solid.
Quantity
220 mg
Type
reactant
Reaction Step One
Name
2-(di-t-butylphosphino)-1H-binaphthyl
Quantity
32 mg
Type
reactant
Reaction Step Two
Quantity
4.8 mL
Type
reactant
Reaction Step Three
Quantity
13 mg
Type
catalyst
Reaction Step Four
Name
Quantity
11.3 mg
Type
catalyst
Reaction Step Five
Name
zinc cyanide
Quantity
59.6 mg
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[C:6]([NH:8][C:9](=[O:15])[O:10][C:11]([CH3:14])([CH3:13])[CH3:12])[CH:5]=[C:4]([CH3:16])[N:3]=1.C(P(C(C)(C)C)C1C=CC2C(=CC=CC=2)C1C1C2C(=CC=CC=2)C=CC=1)(C)(C)C.C[C:47]([N:49](C)C)=O>FC(F)(F)C([O-])=O.[Pd+2].FC(F)(F)C([O-])=O.[Zn].[C-]#N.[Zn+2].[C-]#N>[C:47]([C:2]1[CH:7]=[C:6]([NH:8][C:9](=[O:15])[O:10][C:11]([CH3:14])([CH3:13])[CH3:12])[CH:5]=[C:4]([CH3:16])[N:3]=1)#[N:49] |f:3.4.5,7.8.9|

Inputs

Step One
Name
Quantity
220 mg
Type
reactant
Smiles
ClC1=NC(=CC(=C1)NC(OC(C)(C)C)=O)C
Step Two
Name
2-(di-t-butylphosphino)-1H-binaphthyl
Quantity
32 mg
Type
reactant
Smiles
C(C)(C)(C)P(C1C(C2=CC=CC=C2C=C1)C1=CC=CC2=CC=CC=C12)C(C)(C)C
Step Three
Name
Quantity
4.8 mL
Type
reactant
Smiles
CC(=O)N(C)C
Step Four
Name
Quantity
13 mg
Type
catalyst
Smiles
FC(C(=O)[O-])(F)F.[Pd+2].FC(C(=O)[O-])(F)F
Step Five
Name
Quantity
11.3 mg
Type
catalyst
Smiles
[Zn]
Step Six
Name
zinc cyanide
Quantity
59.6 mg
Type
catalyst
Smiles
[C-]#N.[Zn+2].[C-]#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(flame-dried)
CUSTOM
Type
CUSTOM
Details
evacuated
ADDITION
Type
ADDITION
Details
back-filled with N2 (3×)
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
ADDITION
Type
ADDITION
Details
Water (50 mL) was added
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (50 mL)
WASH
Type
WASH
Details
second wash with brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried by magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered through silica gel pad (1 inch deep)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by column chromatography through a 40 gram RediSep Rf™ silica gel cartridge
WASH
Type
WASH
Details
eluting with 18% ethyl acetate/hexanes

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=NC(=CC(=C1)NC(OC(C)(C)C)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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